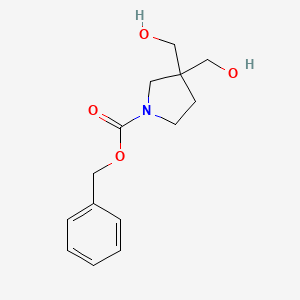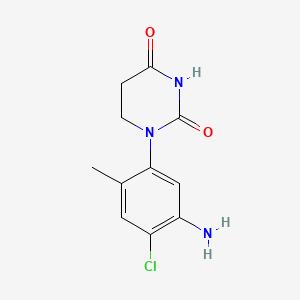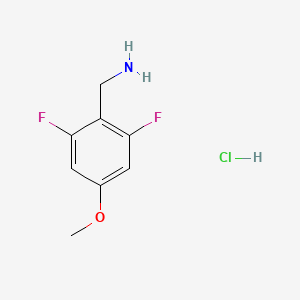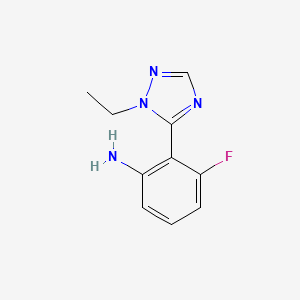![molecular formula C10H14O3 B15303719 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core with a carboxylic acid functional group and a ketone group at the 6-position The presence of two methyl groups at the 5-position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6-oxospiro[33]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are frequently employed.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its derivatives may be explored for potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.
Comparison with Similar Compounds
Similar Compounds
5-Oxospiro[3.3]heptane-2-carboxylic acid: Lacks the two methyl groups at the 5-position.
6-Oxospiro[3.3]heptane-2-carboxylic acid: Similar structure but without the dimethyl substitution.
Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: An ester derivative with an ethyl group instead of a carboxylic acid.
Uniqueness
5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the dimethyl groups at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in chemical reactions and its interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxospiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)7(11)5-10(9)3-6(4-10)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
ACDLLGUFJDIUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC12CC(C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)

![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)


![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)




![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

